molecular formula C21H25N3O2S B11189150 1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Cat. No.: B11189150
M. Wt: 383.5 g/mol
InChI Key: RVDGJTAUCBFJIF-UHFFFAOYSA-N
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Description

1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ETHAN-1-ONE is a complex organic compound that features a quinoline derivative and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Derivative: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the tetrahydroquinoline core.

    Acetylation: Introduction of the acetyl group at the 8-position of the tetrahydroquinoline ring.

    Formation of the Pyrimidine Moiety: Synthesis of the pyrimidine ring through condensation reactions involving appropriate precursors.

    Coupling Reaction: Linking the quinoline and pyrimidine moieties through a suitable linker, such as an ethanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ETHAN-1-ONE may have several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action for 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine, which have applications in medicinal chemistry.

    Pyrimidine Derivatives: Compounds like thymine and cytosine, which are nucleobases in DNA.

Uniqueness

1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ETHAN-1-ONE is unique due to its combination of a quinoline and pyrimidine moiety, which may confer distinct chemical and biological properties compared to other compounds.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-pyrimidin-2-ylsulfanylethanone

InChI

InChI=1S/C21H25N3O2S/c1-13-9-16-14(2)11-21(4,5)24(19(16)17(10-13)15(3)25)18(26)12-27-20-22-7-6-8-23-20/h6-10,14H,11-12H2,1-5H3

InChI Key

RVDGJTAUCBFJIF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2C(=O)C)C)C(=O)CSC3=NC=CC=N3)(C)C

Origin of Product

United States

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